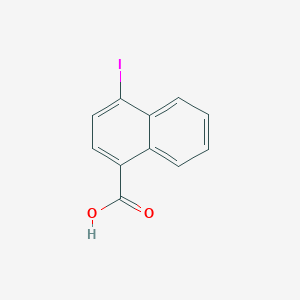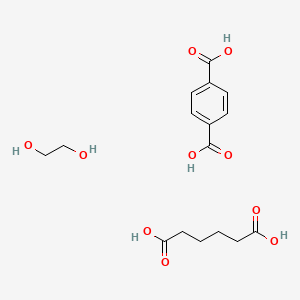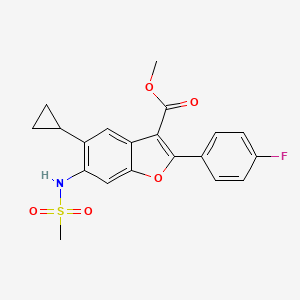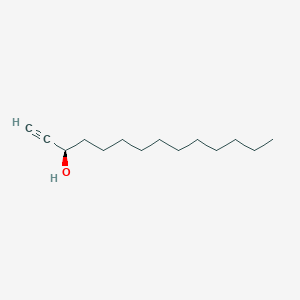![molecular formula C17H15BrCl2FN3O2 B11831505 tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, leading to a range of biological effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H15BrCl2FN3O2 |
|---|---|
Peso molecular |
463.1 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H15BrCl2FN3O2/c1-17(2,3)26-16(25)24(4)9-5-8(21)13(20)10-11-12(19)7(18)6-22-15(11)23-14(9)10/h5-6H,1-4H3,(H,22,23) |
Clave InChI |
PVFZBWRZCCNJBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)



![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)



![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)



